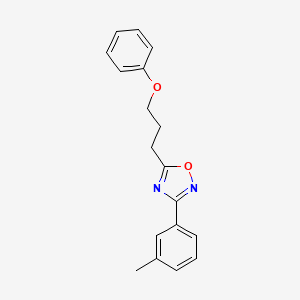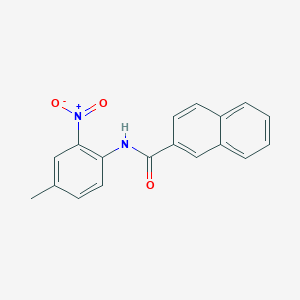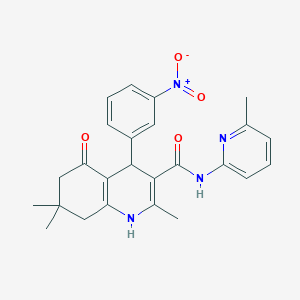
3-(3-methylphenyl)-5-(3-phenoxypropyl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-methylphenyl)-5-(3-phenoxypropyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a heterocyclic organic compound that contains an oxadiazole ring, which is known for its potential biological activity. This compound has been synthesized and studied for its potential use in drug discovery and development.
作用机制
The mechanism of action of 3-(3-methylphenyl)-5-(3-phenoxypropyl)-1,2,4-oxadiazole is not fully understood. However, studies have suggested that it may act on various molecular targets such as enzymes, receptors, and ion channels. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been found to modulate the activity of the gamma-aminobutyric acid (GABA) receptor, a neurotransmitter receptor that plays a role in the regulation of anxiety and sleep.
Biochemical and Physiological Effects:
Studies have shown that 3-(3-methylphenyl)-5-(3-phenoxypropyl)-1,2,4-oxadiazole exhibits a range of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. In addition, it has been found to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the advantages of using 3-(3-methylphenyl)-5-(3-phenoxypropyl)-1,2,4-oxadiazole in lab experiments is its potential to exhibit a range of biological activities. This makes it a versatile compound that can be used to study various disease pathways and molecular targets. However, one of the limitations of using this compound is its relatively low solubility in water. This can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for the study of 3-(3-methylphenyl)-5-(3-phenoxypropyl)-1,2,4-oxadiazole. One potential direction is the development of more potent and selective analogs of this compound. This could lead to the discovery of new drugs for the treatment of various diseases. Another potential direction is the study of the compound's mechanism of action in greater detail. This could provide insights into the molecular pathways that are involved in the compound's biological activity. Finally, there is a need for further studies to determine the safety and toxicity of this compound in humans. This will be important for the eventual development of drugs based on this compound.
合成方法
The synthesis of 3-(3-methylphenyl)-5-(3-phenoxypropyl)-1,2,4-oxadiazole involves the reaction of 3-methylbenzohydrazide with 3-phenoxypropionyl chloride in the presence of triethylamine. The resulting product is then cyclized with phosphorus oxychloride to form the oxadiazole ring. The final product is obtained after purification through column chromatography.
科学研究应用
This compound has been studied for its potential use in drug discovery and development. It has been found to exhibit promising biological activity in various in vitro and in vivo assays. Studies have shown that it possesses anti-inflammatory, analgesic, and anti-cancer properties. It has also been found to have potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
3-(3-methylphenyl)-5-(3-phenoxypropyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-14-7-5-8-15(13-14)18-19-17(22-20-18)11-6-12-21-16-9-3-2-4-10-16/h2-5,7-10,13H,6,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCJOLJFEIXZPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CCCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methylphenyl)-5-(3-phenoxypropyl)-1,2,4-oxadiazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-amino-4-(2-chlorophenyl)-5-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-6-methyl-4H-pyran-3-carbonitrile](/img/structure/B5184736.png)


![propyl [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5184757.png)
![2-{[2-(4-bromophenoxy)ethyl]amino}ethanol ethanedioate (salt)](/img/structure/B5184763.png)

![3-(1-methyl-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoic acid](/img/structure/B5184777.png)
![6-{3-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5184789.png)

![2-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-1-methyl-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5184804.png)
![N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-2-methyl-3-furamide](/img/structure/B5184818.png)
![N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5184826.png)
![4-propoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5184833.png)
